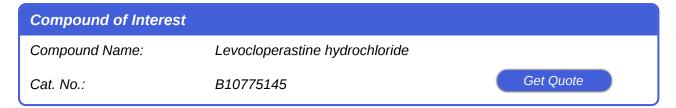


# Application Notes and Protocols for the HPLC Analysis of Levocloperastine Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the determination of **Levocloperastine Hydrochloride** using a reversed-phase high-performance liquid chromatography (RP-HPLC) method. This method is suitable for the quantification of Levocloperastine in pharmaceutical dosage forms and for stability-indicating assays.

# **Analytical Method Overview**

The developed RP-HPLC method separates Levocloperastine from its potential degradation products and formulation excipients on a C18 stationary phase. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, with UV detection being the most common mode of analysis. This method is demonstrated to be simple, accurate, precise, and robust for routine quality control analysis.

# **Quantitative Data Summary**

The following table summarizes the typical chromatographic conditions and system suitability parameters for the HPLC analysis of Levocloperastine.



Parameter	Recommended Conditions & Acceptance Criteria
Chromatographic Column	ODS C18 (e.g., 250 mm x 4.6 mm, 5 μm particle size)[1][2][3]
Mobile Phase	Phosphate buffer (pH 3.5) and Acetonitrile/Methanol (50:50 v/v or 60:40 v/v)[1] [2][3]
Flow Rate	1.0 mL/min[1][2][3]
Injection Volume	20 μL
Column Temperature	Ambient or controlled at 30 °C[1][2][3]
UV Detection Wavelength	227 nm or 273 nm[1][2][3]
Retention Time	Approximately 5.403 min (Varies with exact conditions)[2][3]
Tailing Factor	≤ 1.5 (A typical value observed is 1.146)[2][3]
Theoretical Plates	≥ 2000 (A typical value observed is 4455)[2][3]
Linearity (Correlation Coefficient, r²)	≥ 0.997[2][3]

# **Experimental Protocols**Preparation of Solutions

- 3.1.1. Mobile Phase Preparation (Example: Phosphate buffer pH 3.5 and Acetonitrile in 50:50 ratio)
- Buffer Preparation: Dissolve an appropriate amount of a phosphate salt (e.g., potassium dihydrogen phosphate) in HPLC grade water to the desired molarity.
- Adjust the pH to 3.5 using an appropriate acid (e.g., phosphoric acid).
- Mobile Phase Mixture: Mix the prepared buffer and acetonitrile in a 50:50 (v/v) ratio.



Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration)
 before use.

#### 3.1.2. Standard Solution Preparation

- Accurately weigh and transfer a suitable amount of Levocloperastine Hydrochloride reference standard into a volumetric flask.
- Dissolve the standard in the mobile phase.
- Dilute to the final desired concentration with the mobile phase.
- 3.1.3. Sample Solution Preparation (from a suspension dosage form)
- Take a representative sample of the **Levocloperastine Hydrochloride** suspension.
- Accurately transfer the sample into a volumetric flask.
- Add a suitable volume of the mobile phase and sonicate to ensure complete dissolution of the active ingredient.
- Dilute to the final volume with the mobile phase.
- Filter the solution through a 0.45 μm syringe filter before injection into the HPLC system.

## **Chromatographic Procedure**

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject 20 μL of the blank (mobile phase), followed by the standard solution and then the sample solution.
- Record the chromatograms and integrate the peak areas.
- Calculate the amount of Levocloperastine Hydrochloride in the sample by comparing the peak area of the sample with that of the standard.

## **Method Validation**

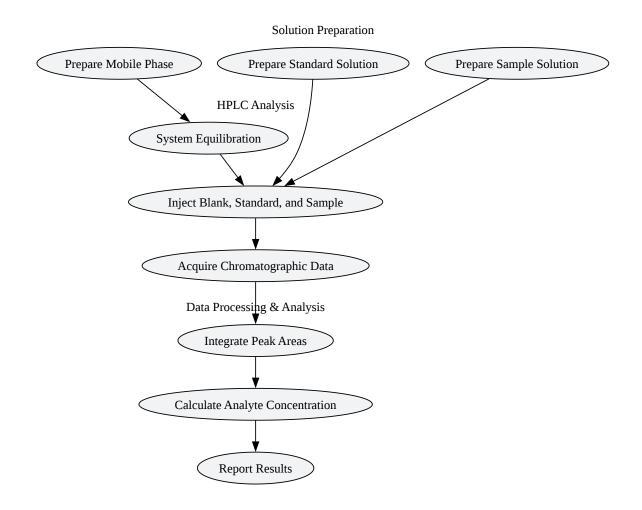


For regulatory submissions, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

- Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
- Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient ( $r^2$ ) of  $\geq 0.997$  is generally considered acceptable.[2][3]
- Accuracy: The closeness of test results obtained by the method to the true value. This is
  often determined by recovery studies.
- Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
- Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

# Visualizations Experimental Workflow```dot





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Caption: Logical relationship of components in an HPLC system.



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